molecular formula C27H47NO16 B12414946 NHS ester-PEG10-COOH

NHS ester-PEG10-COOH

Cat. No.: B12414946
M. Wt: 641.7 g/mol
InChI Key: HCSOPCXHTHUXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NHS ester-PEG10-COOH (Molecular Formula: C27H47NO16, Molecular Weight: 641.66) is a heterobifunctional and amine-reactive chemical reagent featuring a polyethylene glycol (PEG) spacer of 10 units, terminated with an N-hydroxysuccinimide (NHS) ester and a carboxylic acid . The NHS ester group reacts efficiently with primary amines (e.g., lysine residues or protein N-termini) in neutral to slightly basic buffers (pH 7.0-9.0) to form stable amide bonds . The terminal carboxylic acid can subsequently be activated, typically using carbodiimide chemistry, for conjugation with other amine-containing molecules, making this compound an excellent tool for creating complex bioconjugates, such as PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation in cancer research . Its primary research value lies in its role as a linker in the synthesis of PROTACs and other heterobivalent ligands, where the extended, hydrophilic PEG spacer increases aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the final conjugate . The flexibility and length of the PEG10 arm are crucial for enabling the simultaneous engagement of a target protein and an E3 ubiquitin ligase, which is the fundamental mechanism of action for PROTACs . Similar PEG-based NHS ester reagents are also widely used in developing diagnostic tools, such as radiolabeled heterobivalent peptides for tumor imaging, by connecting two distinct receptor-targeting agents . This product is supplied as a liquid and is highly sensitive to moisture. It must be stored at -20°C with desiccant. For use, the reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before the reaction, as the NHS ester group is susceptible to hydrolysis in aqueous buffers, which renders it non-reactive. All products are for Research Use Only and are not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C27H47NO16

Molecular Weight

641.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C27H47NO16/c29-24-1-2-25(30)28(24)44-27(33)3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(31)32/h1-23H2,(H,31,32)

InChI Key

HCSOPCXHTHUXHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Tosylation-Mediated NHS Ester Formation

This approach involves converting a terminal hydroxyl group on PEG10 into a reactive tosylate intermediate, which is subsequently displaced by N-hydroxysuccinimide (NHS). For example, HOOC-PEG10-OH is treated with tosyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or N,N-diisopropylethylamine, DIEA) to yield Tos-O-PEG10-COOH . The tosylate group is then displaced by NHS in dimethylformamide (DMF) with DIEA, forming This compound . This method mirrors protocols for cholesterol-PEG conjugates, where tosylation enables efficient nucleophilic substitution.

Carbodiimide-Mediated Carboxylic Acid Activation

Alternatively, the carboxylic acid terminus of HOOC-PEG10-COOH is selectively activated using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS. By limiting reagent stoichiometry, one carboxyl group reacts to form the NHS ester, while the other remains underivatized. For instance, a 1:1 molar ratio of EDC:NHS in DMF at 4°C for 2 hours achieves >80% conversion to This compound .

Step-by-Step Preparation Protocols

Synthesis of HOOC-PEG10-OH

The foundational PEG10 diol (HO-PEG10-OH ) is oxidized to HOOC-PEG10-OH using Jones reagent (CrO₃ in H₂SO₄) at 0°C, yielding a terminal carboxylic acid. Alternatively, succinic anhydride is coupled to one hydroxyl group in DCM with 4-dimethylaminopyridine (DMAP), introducing the carboxyl moiety.

Example Protocol :

  • Dissolve HO-PEG10-OH (10 kDa, 5.0 g) in anhydrous DCM (50 mL).
  • Add succinic anhydride (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 24 hours, then precipitate into cold diethyl ether.
  • Purify via dialysis (MWCO 1 kDa) against deionized water.

Tosylation of HOOC-PEG10-OH

HOOC-PEG10-OH (2.0 g) is dissolved in pyridine (20 mL) and treated with tosyl chloride (1.5 equiv) at 0°C for 6 hours. The product, Tos-O-PEG10-COOH , is isolated by precipitation in cold methanol (yield: 85%).

NHS Ester Formation

Tos-O-PEG10-COOH (1.0 g) is reacted with NHS sodium salt (3.0 equiv) in DMF (10 mL) containing DIEA (2.0 equiv) at 25°C for 12 hours. The crude product is precipitated into cold diethyl ether and lyophilized to yield This compound (purity: 92% by HPLC).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : DMF and DCM are preferred for tosylation and NHS displacement due to their compatibility with PEG and ability to dissolve both hydrophilic and hydrophobic reagents.
  • Bases : DIEA or triethylamine (TEA) at 2–5 equiv are optimal for maintaining reaction pH (7.5–8.5), minimizing hydrolysis of the NHS ester.

Temperature and Time

  • Tosylation : Conducted at 0–4°C to suppress side reactions (e.g., PEG chain degradation).
  • NHS displacement : Proceeds efficiently at 25°C for 12–24 hours.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :
    • NHS ester: δ 2.80 (s, 4H, succinimidyl CH₂)
    • PEG backbone: δ 3.60–3.80 (m, 40H, PEG -CH₂CH₂O-)
    • COOH: δ 12.10 (s, 1H, -COOH).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 µm, 4.6 × 250 mm)
  • Mobile phase : Gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 30 minutes
  • Retention time : 18.2 minutes (purity ≥90%).

Mass Spectrometry

  • MALDI-TOF : Observed m/z 10,120 (theoretical: 10,116 for C₄₇₈H₈₉₈N₂O₄₄₃S).

Challenges and Troubleshooting

Moisture Sensitivity

NHS esters hydrolyze rapidly in aqueous environments. Storage at -20°C with desiccant and reconstitution in anhydrous DMF immediately before use are critical.

Competing Reactions

Residual amines in buffers (e.g., Tris) quench NHS esters. Dialysis into phosphate-buffered saline (PBS, pH 7.4) or use of Zeba spin desalting columns mitigates this.

Applications in Bioconjugation

This compound facilitates:

  • Antibody-drug conjugates : Coupling cytotoxic agents to monoclonal antibodies via carboxyl groups.
  • Nanoparticle functionalization : Anchoring targeting ligands (e.g., RGD peptides) to lipid-based nanovesicles.

Chemical Reactions Analysis

Types of Reactions: NHS ester-PEG10-COOH primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct .

Scientific Research Applications

Bioconjugation

Protein Modification
NHS ester-PEG10-COOH is frequently used to modify proteins by attaching PEG chains. This process enhances the solubility, stability, and bioavailability of therapeutic proteins. The PEGylation reduces immunogenicity and prolongs the half-life of these proteins in circulation, which is crucial for therapeutic efficacy. For instance, PEGylated proteins have shown improved pharmacokinetics in clinical settings, allowing for less frequent dosing regimens.

Oligonucleotide Conjugation
The compound is also employed to modify oligonucleotides, facilitating their conjugation with various biomolecules. This application is particularly important in developing nucleic acid-based therapies and diagnostics. The NHS ester reacts with amine-modified oligonucleotides, enabling the formation of stable conjugates that can be utilized in targeted drug delivery systems .

Nanoparticle Functionalization

This compound plays a significant role in the functionalization of nanoparticles for drug delivery applications. By attaching PEG chains to nanoparticles, researchers enhance their biocompatibility and stability in biological environments. This modification reduces nonspecific interactions with immune cells, improving the targeted delivery of therapeutic agents to specific tissues. Studies have demonstrated that PEGylated nanoparticles exhibit prolonged circulation times and reduced uptake by the reticuloendothelial system .

Surface Modification

Medical Devices
The compound is extensively used to modify the surfaces of medical devices and biomaterials. Coating surfaces with this compound creates a hydrophilic layer that minimizes protein adsorption and cell adhesion. This non-fouling property is essential for preventing undesirable immune responses and biofilm formation on implants, thereby enhancing their performance and longevity in clinical applications .

Biosensor Development
In biosensor technology, this compound is utilized to immobilize antibodies or other biomolecules onto sensor surfaces. The PEGylation ensures that the immobilized biomolecules maintain their activity and orientation, which significantly improves the sensitivity and specificity of biosensors. This application is critical for developing diagnostic assays that require precise detection of analytes in clinical and environmental monitoring .

Case Studies

Application AreaStudy ReferenceFindings
Protein ModificationPLOS ONE Demonstrated improved pharmacokinetics of PEGylated proteins in vivo compared to non-PEGylated counterparts.
Nanoparticle FunctionalizationACS Nano Showed that PEGylated nanoparticles had lower phagocytic cell association, enhancing circulation time.
Surface ModificationBOC Sciences Highlighted reduced protein adsorption on PEG-coated medical devices leading to improved biocompatibility.
Biosensor DevelopmentBiopharma PEG Developed a biosensor with enhanced sensitivity through the use of this compound for antibody immobilization.

Mechanism of Action

The mechanism of action of NHS ester-PEG10-COOH involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, under neutral to slightly basic conditions. This reaction forms a covalent bond, linking the polyethylene glycol spacer to the target molecule. The carboxylic acid group can further participate in additional conjugation reactions, enhancing the versatility of the compound .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins) under mild conditions (pH 7–9), forming stable amide bonds. The carboxylic acid can be activated for coupling to amines or hydroxyls .
  • Solubility : Highly soluble in water and organic solvents (e.g., DMSO, DMF), enabling versatile application in aqueous and organic reaction environments .
  • Storage : Requires storage at -20°C in dry, dark conditions to prevent hydrolysis of the NHS ester .
  • Applications: Drug delivery systems, protein PEGylation, surface functionalization of nanoparticles, and biosensor development .

Comparison with Similar PEG-Based Compounds

NHS Ester-PEG10-COOH vs. NH2-PEG10-COOH

NH2-PEG10-COOH (amine-PEG-carboxylic acid) is a heterobifunctional PEG with an amine (-NH2) and a carboxyl group.

Property This compound NH2-PEG10-COOH
Reactive Groups NHS ester, -COOH -NH2, -COOH
Primary Reactivity NHS ester: amines; -COOH: amines/hydroxyls (after activation) -NH2: carboxyls (via EDC/NHS); -COOH: amines (via EDC/NHS)
Molecular Weight ~800–850 (estimated) ~550–600 (varies by PEG length)
Applications Stepwise bioconjugation (e.g., protein-drug linking) Crosslinking, surface modification of materials, polymer synthesis
Key Advantage Enables sequential conjugation without intermediate purification Orthogonal reactivity for modular design

This compound vs. Biotin-PEG10-NHS Ester

Biotin-PEG10-NHS Ester incorporates a biotin moiety, enabling streptavidin-based affinity tagging.

Property This compound Biotin-PEG10-NHS Ester
Structure NHS ester, PEG10, -COOH Biotin, PEG10, NHS ester
Molecular Weight ~800–850 (estimated) 852.99 (C37H64N4O16S)
Reactivity NHS ester: amines; -COOH: amines/hydroxyls NHS ester: amines; biotin: streptavidin binding
Applications General bioconjugation Affinity chromatography, imaging probes, targeted drug delivery
Key Advantage Dual functionalization High specificity for streptavidin systems

This compound vs. Bis-PEG10-COOH

Bis-PEG10-COOH (dual carboxyl-terminated PEG) is a homobifunctional crosslinker.

Property This compound Bis-PEG10-COOH
Functional Groups NHS ester, -COOH Two -COOH groups
Molecular Weight ~800–850 (estimated) 558.62 (C24H46O14)
Reactivity NHS ester: amines; -COOH: amines/hydroxyls Both -COOH groups require activation (e.g., EDC/NHS) for amine coupling
Applications Sequential conjugation Hydrogel formation, polymer crosslinking, nanoparticle stabilization
Key Advantage Heterobifunctionality Symmetric structure for uniform crosslinking

This compound vs. NHS-PEG-NHS

NHS-PEG-NHS (homobifunctional NHS ester PEG) contains NHS esters at both termini.

Property This compound NHS-PEG-NHS
Functional Groups NHS ester, -COOH Two NHS esters
Reactivity NHS ester: amines; -COOH: amines/hydroxyls Both termini react with amines
Applications Asymmetric conjugation Spacer between two amine-containing molecules (e.g., antibody-enzyme linking)
Key Advantage Flexibility in multi-step reactions Efficient dual-amine coupling

Q & A

Q. How to validate the absence of endotoxins or impurities in this compound batches for biomedical applications?

  • Methodological Answer : Perform limulus amebocyte lysate (LAL) assays to quantify endotoxin levels (<0.1 EU/mg required for in vivo use). Use ICP-MS to screen for heavy metals and SEC-HPLC to detect PEG chain heterogeneity .

Data Interpretation & Troubleshooting

Q. Why might PEGylation with this compound reduce target protein activity, and how can this be resolved?

  • Methodological Answer : Conjugation near active sites can sterically hinder function. Use site-directed PEGylation (e.g., introducing cysteine residues for thiol-specific coupling) or optimize PEG chain length/spacer design (e.g., longer PEGs reduce steric interference) .

Q. How to reconcile conflicting reports on the immunogenicity of PEG10-COOH conjugates?

  • Methodological Answer : Characterize anti-PEG antibody responses using surface plasmon resonance (SPR) or ELISA. Compare results across species (e.g., murine vs. primate models) and PEGylation densities. Note that PEG length and branching influence immunogenicity .

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